molecular formula C6H5FNaO2S B1323361 Sodium 4-fluorobenzenesulfinate CAS No. 824-80-6

Sodium 4-fluorobenzenesulfinate

Cat. No.: B1323361
CAS No.: 824-80-6
M. Wt: 183.16 g/mol
InChI Key: SLINBBSGWNDTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-fluorobenzenesulfinate is a chemical compound with the molecular formula C6H4FNaO2S. It is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 4-fluorobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also influences the compound’s stability and solubility, making it a preferred choice in specific applications .

Properties

CAS No.

824-80-6

Molecular Formula

C6H5FNaO2S

Molecular Weight

183.16 g/mol

IUPAC Name

sodium;4-fluorobenzenesulfinate

InChI

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

SLINBBSGWNDTQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1F)S(=O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

It has now been found that 4-fluorothiophenol can be prepared in an advantageous manner if 4-fluorobenzenesulphonyl chloride is first reacted with sodium hydrogen sulphite solution to give a solution of sodium 4-fluorobenzenesulphinate, then this solution is reduced with sulphur dioxide to give 4,4'-difluorodiphenyl disulphide and this is finally reacted with sodium borohydride in a water-miscible inert organic solvent to give 4-fluorothiophenol (sodium salt). 4-Fluorothiophenol can be isolated from this sodium salt solution after distilling off the solvent, for example by acidifying the solution, separating off the organic phase forming and if appropriate purifying still further.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium 4-fluorobenzenesulphinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-fluorobenzenesulfinate
Reactant of Route 2
Sodium 4-fluorobenzenesulfinate
Reactant of Route 3
Sodium 4-fluorobenzenesulfinate
Reactant of Route 4
Sodium 4-fluorobenzenesulfinate
Reactant of Route 5
Sodium 4-fluorobenzenesulfinate
Reactant of Route 6
Sodium 4-fluorobenzenesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.